

# Pictilisib combination with fulvestrant in ER+ breast cancer

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## Compound Focus: Pictilisib

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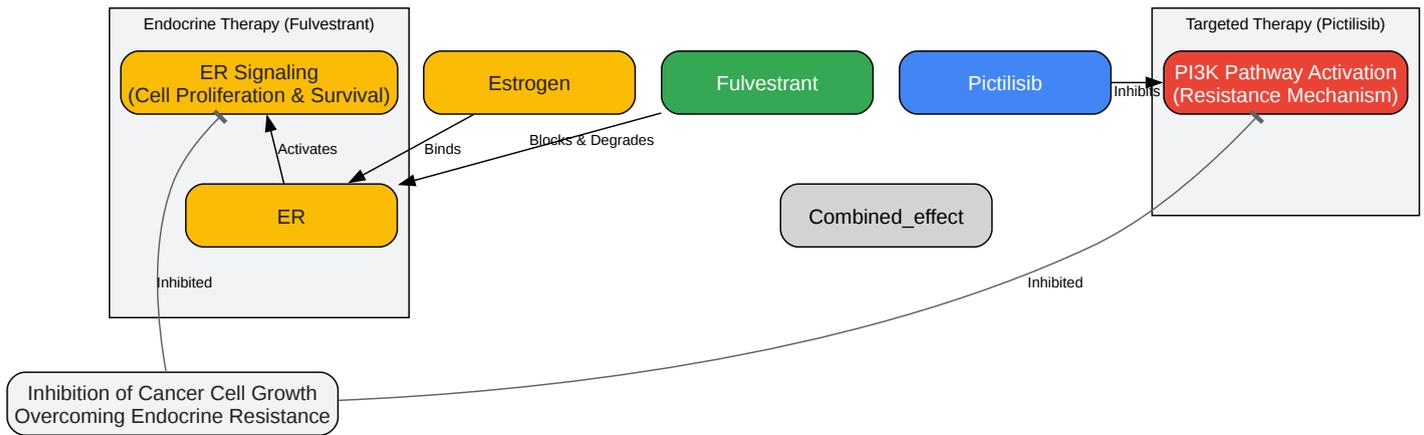
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## Introduction and Mechanistic Rationale

The treatment of estrogen receptor-positive (ER+) breast cancer is often hindered by the development of resistance to endocrine therapy. A key mechanism of this resistance is the hyperactivation of the **phosphatidylinositol 3-kinase (PI3K) signaling pathway** [1] [2]. Preclinical models demonstrate that such activation allows cancer cells to escape hormone dependence, an effect that can be reversed with PI3K inhibitors [1].

**Pictilisib** (GDC-0941) is an oral, **pan-class I PI3K inhibitor** that targets all four isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\gamma$ , and p110 $\delta$ ) [1] [2]. The rationale for combining **pictilisib** with fulvestrant—a selective estrogen receptor degrader (SERD)—is to simultaneously target the ER and this key resistance pathway, thereby overcoming or delaying endocrine resistance [1] [3]. Activating mutations in the **PIK3CA gene** (encoding the p110 $\alpha$  subunit) are found in approximately 40% of ER+/HER2- breast cancers, making them a potential biomarker for treatment response [4] [1].

The diagram below illustrates the mechanistic rationale for this combination therapy.



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## Clinical Efficacy Data from the FERGI Trial

The **FERGI trial** was a two-part, randomized, double-blind, placebo-controlled, phase 2 study that investigated the efficacy of **pictilisib** plus fulvestrant versus placebo plus fulvestrant in postmenopausal women with ER-positive, HER2-negative advanced breast cancer who had progressed on or after prior aromatase inhibitor therapy [1] [2].

The tables below summarize the key efficacy outcomes from the trial.

**Table 1: Progression-Free Survival (PFS) in the FERGI Trial (Part 1) [1]**

Patient Population	Treatment Arm	Median PFS (Months)	Hazard Ratio (HR)	95% CI	P-value
Intention-to-Treat (ITT)	Pictilisib + Fulvestrant	6.6	0.74	0.52–1.06	0.096
	Placebo + Fulvestrant	5.1			
ER+ and PR+ Subgroup	Pictilisib + Fulvestrant	7.4	0.44	0.28–0.68	Significant*
	Placebo + Fulvestrant	3.7			
PIK3CA-Mutated (Tumor)	Pictilisib + Fulvestrant	6.5	0.73	0.42–1.28	0.268
	Placebo + Fulvestrant	5.1			
PIK3CA Wild-Type (Tumor)	Pictilisib + Fulvestrant	5.8	0.72	0.42–1.23	0.23
	Placebo + Fulvestrant	3.6			

Note: The improvement in the ER+/PR+ subgroup was statistically significant, though the primary endpoint (PFS in the ITT population) was not met. The exact P-value for the subgroup was reported as significant ( $P=0.002$  in other publications [5]).

Table 2: Key Secondary Efficacy Endpoints (Part 1) [1] [6]

Endpoint	Treatment Arm	Outcome	Notes
Objective Response Rate	Pictilisib + Fulvestrant	Not significantly different from placebo	Combined analysis of PI3K inhibitors shows improved ORR [6].

Endpoint	Treatment Arm	Outcome	Notes
(ORR)			
Clinical Benefit Rate (CBR)	Pictilisib + Fulvestrant	Not significantly different from placebo	Defined as complete/partial response or stable disease $\geq 24$ weeks [6].

## Safety and Tolerability Profile

The combination of **pictilisib** and fulvestrant was associated with a higher incidence of adverse events compared to fulvestrant alone [4] [1]. The most frequent treatment-emergent adverse events are summarized below.

**Table 3: Common Adverse Events (All Grades) in the FERGI Trial (Part 1) [4] [1] [5]**

Adverse Event	Pictilisib + Fulvestrant (n=89)	Placebo + Fulvestrant (n=79)
Diarrhea	63%	9%
Nausea	48%	19%
Rash	43%	6%
Dysgeusia (altered taste)	35%	0%
Fatigue	27%	20%
Decreased Appetite	19%	6%
Hyperglycemia	17%	5%
Vomiting	20%	4%

- **Grade  $\geq 3$  Adverse Events:** Occurred in **61%** of patients in the **pictilisib**-fulvestrant arm compared to **28%** in the placebo-fulvestrant arm [1].

- **Serious Adverse Events (SAEs):** 16% of patients in the **pictilisib** arm experienced treatment-related SAEs, versus 1% in the placebo arm [1].
- **Dose Limitations:** Toxicity frequently led to dose reductions or interruptions, which may have limited the drug's efficacy [1] [2].

## Detailed Experimental Protocol

For researchers seeking to replicate or understand the clinical methodology, here is a detailed protocol based on the FERGI trial design [1] [2].

## Study Design

- **Type:** International, multicenter, **randomized, double-blind, placebo-controlled, phase 2 trial.**
- **Parts:** The study was conducted in two parts. Part 1 enrolled patients regardless of PIK3CA mutation status. Part 2 enrolled only patients with PIK3CA-mutated tumors.

## Patient Population

- **Key Inclusion Criteria:**
  - Postmenopausal women ( $\geq 18$  years) with ER-positive, HER2-negative locally advanced or metastatic breast cancer.
  - Disease progression during or within 6 months of ending aromatase inhibitor treatment in the adjuvant or metastatic setting.
- **Stratification Factors:** Presence of PIK3CA mutation, type of aromatase inhibitor resistance (primary vs. secondary), and presence of measurable disease.

## Treatment Regimen

- **Fulvestrant Administration:**
  - **Dose:** 500 mg via intramuscular (IM) injection.
  - **Schedule:** Administered on **Day 1, Day 15** of Cycle 1, and then on **Day 1** of each subsequent 28-day cycle.
- **Pictilisib/Placebo Administration:**
  - **Dose:**
    - Part 1: **340 mg** orally, once daily.

- Part 2: **260 mg** orally, once daily (dose reduced due to tolerability issues from Part 1).
- **Schedule:** Daily administration starting on Day 15 of Cycle 1.

## Efficacy and Biomarker Assessments

- **Primary Endpoint: Progression-Free Survival (PFS)** assessed by the investigator.
- **Tumor Assessment:**
  - **Method:** Physical examination and imaging scans (CT/MRI).
  - **Schedule:** At screening, then every **8 weeks** for the first 32 weeks, and subsequently every **12 weeks**.
- **Biomarker Analysis:**
  - **PIK3CA Mutation Status:** Assessed in archival tumor tissue using a central laboratory PCR assay.

## Statistical Considerations

- **Sample Size:** 168 patients in Part 1; 61 patients in Part 2.
- **Analysis Populations:**
  - **Efficacy:** Intention-to-Treat (ITT) population.
  - **Safety:** As-treated population (patients who received  $\geq 1$  dose of study medication).

## Conclusion and Research Implications

The FERGI trial demonstrated that the addition of the pan-PI3K inhibitor **pictilisib** to fulvestrant did not significantly improve PFS in the overall population of patients with endocrine-resistant, ER+ advanced breast cancer [1] [2]. A promising signal of efficacy was observed in the **ER+/PR+ subgroup**, suggesting that tumors with a more hormonally dependent phenotype may derive greater benefit from this combination [4] [5].

However, the clinical development of **pictilisib** in this setting has been halted. The significant **dose-limiting toxicities** and the modest efficacy benefit, coupled with the emergence of **more potent and selective PI3K inhibitors** (such as alpelisib), have shifted the research focus away from **pictilisib** [7] [1] [5]. Future applications should consider biomarkers beyond PIK3CA mutations (e.g., ctDNA analysis) and prioritize agents with improved therapeutic indices [8] [6].

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